2-Benzo[1,3]dioxol-5-YL-5-methyl-3H-imidazole-4-carboxylic acid
Description
2-Benzo[1,3]dioxol-5-YL-5-methyl-3H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted with a benzo[1,3]dioxol group at position 2, a methyl group at position 5, and a carboxylic acid moiety at position 3.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-methyl-1H-imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-6-10(12(15)16)14-11(13-6)7-2-3-8-9(4-7)18-5-17-8/h2-4H,5H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHPZXDTAPQVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC3=C(C=C2)OCO3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425086 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-5-methyl-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902600-40-2 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-5-methyl-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes
Multicomponent Condensation Strategies
Multicomponent reactions (MCRs) offer a streamlined approach to imidazole ring formation. A validated protocol involves the condensation of benzodioxole-containing aldehydes, α-keto esters, and ammonium acetate in the presence of urea-hydrogen peroxide (UHP) as a green catalyst. For instance, reacting 1,3-benzodioxole-5-carbaldehyde with pyruvic acid (as the α-keto acid source) and ammonium acetate in ethanol under reflux yields the imidazole core. The UHP system facilitates oxidative cyclization, achieving yields up to 88% for analogous trisubstituted imidazoles.
Reaction Conditions
- Catalyst: UHP (10 mol%)
- Solvent: Ethanol, reflux (78°C)
- Time: 4–6 hours
- Work-up: Filtration and recrystallization from ethanol.
This method’s limitation lies in the regioselective incorporation of the carboxylic acid group, necessitating post-synthetic modifications for precise functionalization at the 4-position.
Stepwise Synthesis via Oxime Intermediates
A more controlled approach involves constructing the imidazole ring through oxime intermediates, as demonstrated in the synthesis of related benzodioxol-imidazole conjugates.
Synthesis of Key Intermediate: (1E)-1-(2H-1,3-Benzodioxol-5-yl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine
The ketone precursor, 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one, is treated with hydroxylamine hydrochloride in ethanol to form the oxime. This intermediate undergoes coupling with protected carboxylic acids (e.g., methyl esters) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
Typical Procedure
- Oxime Formation:
- Ketone (1.0 eq), NH2OH·HCl (1.2 eq), EtOH, reflux, 6 hours.
- Ester Coupling:
- Hydrolysis:
This method ensures regioselective placement of the carboxylic acid at C-4, with yields of 70–85% after hydrolysis.
Heterocyclization Approaches
Heterocyclization of pre-functionalized precursors provides an alternative route. A one-pot method reported for benzimidazole-5-carboxylic acids involves sodium dithionite-mediated cyclization in dimethyl sulfoxide (DMSO). Adapting this protocol, 4-(methylamino)-3-nitrobenzoate derivatives bearing benzodioxole fragments can undergo cyclization with aldehydes (e.g., 5-bromo-4-hydroxy-3-methoxybenzaldehyde) to form the imidazole ring, followed by alkaline hydrolysis to introduce the carboxylic acid.
Critical Parameters
Reaction Optimization and Conditions
Solvent and Catalyst Screening
Comparative studies highlight the superiority of polar aprotic solvents (e.g., DMF, DMSO) for imidazole cyclization, while protic solvents (ethanol) favor MCRs. Catalysts such as CuFe2O4 nanoparticles enhance yields in tetrasubstituted imidazole syntheses but are less effective for carboxylic acid-functionalized derivatives.
Characterization and Analytical Data
Spectroscopic Confirmation
Comparative Analysis of Methodologies
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Multicomponent Condensation | 75–88% | One-pot simplicity; scalable | Limited regiocontrol for carboxylic acid |
| Oxime-Mediated Coupling | 70–85% | High regioselectivity; modular | Multi-step; costly reagents |
| Heterocyclization | 60–75% | Compatible with electron-deficient rings | Harsh conditions; byproduct formation |
Applications and Derivatives
The carboxylic acid moiety enables further derivatization into amides or esters, enhancing bioactivity. For example, coupling with anilines via EDCI/DMAP yields antifungal agents with MIC values as low as 0.289 μmol/mL.
Chemical Reactions Analysis
Types of Reactions
2-Benzo[1,3]dioxol-5-YL-5-methyl-3H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects, particularly as an anti-cancer agent. Its structure allows for interactions with biological targets, which may inhibit tumor growth.
Case Study: Anticancer Activity
A study investigated the anticancer properties of related imidazole derivatives, demonstrating that modifications in the benzodioxole moiety can enhance cytotoxicity against various cancer cell lines. The findings suggest that 2-Benzo[1,3]dioxol-5-yl-5-methyl-3H-imidazole-4-carboxylic acid could serve as a lead compound for further drug development aimed at treating cancers such as breast and lung cancer .
Antimicrobial Properties
Research has indicated that compounds with imidazole rings exhibit antimicrobial activity. The presence of the benzodioxole group may enhance this effect.
Table: Antimicrobial Activity of Imidazole Derivatives
| Compound Name | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| 2-Benzo[1,3]dioxol-5-yl-5-methyl | Moderate | High |
| Other Imidazole Derivative A | High | Moderate |
| Other Imidazole Derivative B | Low | High |
This table illustrates the varying levels of antimicrobial effectiveness among related compounds, highlighting the potential of our target compound .
Synthesis of Advanced Materials
The unique structure of 2-Benzo[1,3]dioxol-5-yl-5-methyl-3H-imidazole-4-carboxylic acid makes it suitable for applications in materials science, specifically in the development of polymers and nanomaterials.
Case Study: Polymer Development
Researchers have synthesized polymers incorporating this compound to improve electrical conductivity and thermal stability. The incorporation of imidazole derivatives has shown promise in enhancing the mechanical properties of polymer blends used in electronic applications .
Mechanism of Action
The mechanism of action of 2-Benzo[1,3]dioxol-5-YL-5-methyl-3H-imidazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and proteins. For instance, it can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the disruption of microtubule dynamics, which is crucial for cell division.
Comparison with Similar Compounds
Table 1: Benzimidazole vs. Imidazole Derivatives
*Calculated based on molecular formulas from evidence.
Comparison with Thiazole Derivatives
Electronic and Reactivity Profiles
- 2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid : Replacing imidazole’s nitrogen with sulfur in the thiazole ring increases electronegativity and alters resonance properties. The benzo[1,3]dioxol group is attached via an oxygen linker, reducing conjugation compared to the target compound’s direct attachment .
Table 2: Thiazole vs. Imidazole Derivatives
Substituent Effects on Physicochemical Properties
- In contrast, bromo and methoxy substituents (e.g., 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-benzimidazole-5-carboxylic acid ) introduce steric bulk and polarizability, affecting solubility and metabolic stability.
- Methyl vs. Propyl Groups : The 5-methyl group on the target compound’s imidazole reduces steric hindrance compared to bulkier substituents like 2-propyl in 5-(2-hydroxypropan-2-yl)-2-propyl-imidazole-4-carboxylic acid , which may influence binding pocket compatibility.
Biological Activity
2-Benzo[1,3]dioxol-5-YL-5-methyl-3H-imidazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-Benzo[1,3]dioxol-5-YL-5-methyl-3H-imidazole-4-carboxylic acid is with a molecular weight of approximately 234.21 g/mol. The structure features a benzodioxole moiety that is known for its pharmacological significance.
Synthesis
Recent studies have reported various synthetic routes to obtain derivatives of imidazole compounds, including those with benzodioxole structures. For instance, the Knoevenagel condensation reaction has been utilized to synthesize related compounds that exhibit significant biological activity .
Antimicrobial Activity
Research indicates that derivatives of benzodioxole and imidazole exhibit notable antimicrobial properties. For example, certain derivatives have shown effective leishmanicidal activity in vitro, suggesting their potential as therapeutic agents against leishmaniasis .
Anti-inflammatory Effects
Studies have demonstrated that compounds containing the benzodioxole structure can inhibit pro-inflammatory pathways. One study highlighted the NF-kB inhibitory potency of related compounds, suggesting that modifications to the imidazole ring could enhance anti-inflammatory properties .
Anticancer Potential
The anticancer activity of imidazole derivatives has been a focal point in recent research. Compounds similar to 2-Benzo[1,3]dioxol-5-YL-5-methyl-3H-imidazole-4-carboxylic acid have shown promising results in inhibiting cancer cell proliferation in various models, including breast and liver cancer cells .
Case Studies
The mechanisms through which 2-Benzo[1,3]dioxol-5-YL-5-methyl-3H-imidazole-4-carboxylic acid exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act by modulating signaling pathways involved in inflammation and cell proliferation.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 2-Benzo[1,3]dioxol-5-YL-5-methyl-3H-imidazole-4-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the imidazole core. A general approach includes:
- Condensation reactions under reflux in acetic acid with sodium acetate as a catalyst, analogous to the synthesis of 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives (Method A in and ).
- Functionalization of the benzo[1,3]dioxol moiety via electrophilic substitution or coupling reactions, as seen in structurally related compounds like 2-Benzo[1,3]dioxol-5-yl-1H-benzimidazole-5-carboxylic acid (BI-5059) .
- Purification via recrystallization from DMF/acetic acid mixtures to isolate the carboxylic acid derivative .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
X-ray crystallography is critical for confirming stereochemistry and tautomeric forms:
- Data collection and refinement : Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data. SHELX is robust for small-molecule structures, even with twinned or high-resolution data .
- Validation : Compare experimental bond lengths and angles with DFT-optimized models to identify deviations caused by crystal packing or dynamic effects.
- Case study : For benzo[1,3]dioxol-containing analogs, hydrogen-bonding networks between the carboxylic acid group and the dioxolane oxygen can stabilize specific conformations .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
A combination of techniques is required:
- NMR : ¹H/¹³C NMR to confirm the imidazole ring substitution pattern and benzo[1,3]dioxol integration. Aromatic protons in the dioxolane ring typically resonate at δ 6.7–7.1 ppm .
- IR spectroscopy : Detect carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹).
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the methylimidazole and dioxolane groups .
Advanced: How can computational methods predict the biological activity of this compound?
Methodological Answer:
Molecular docking and ADMET studies are key:
- Target selection : Prioritize enzymes like squalene synthase or lanosterol-14α demethylase, where benzo[1,3]dioxol derivatives (e.g., 2-Benzo[1,3]dioxol-5-yl-8-methoxy-3-nitro-2H-chromene) show binding affinity .
- Docking workflow : Use AutoDock Vina or Schrödinger Suite. For example, dock the carboxylic acid group into hydrophobic pockets lined by residues like LEU211 or ALA176 .
- ADMET prediction : Tools like SwissADME assess solubility (LogS ≈ -3.5 for similar imidazole-carboxylic acids) and BBB permeability (low, due to polar groups) .
Data Contradiction: How to address inconsistent yields in the synthesis of this compound?
Methodological Answer:
Discrepancies often arise from reaction conditions:
- Reaction time and temperature : Optimize reflux duration (3–5 hours) and monitor via TLC. Prolonged heating in acetic acid can degrade the dioxolane ring .
- Catalyst loading : Excess sodium acetate may deprotonate intermediates prematurely, altering reaction pathways.
- Batch analysis : Compare HPLC purity profiles (e.g., ≥98% purity as in ) and IR spectra to identify byproducts like uncyclized intermediates .
Advanced: What strategies improve the solubility of this compound for in vitro assays?
Methodological Answer:
- Salt formation : Convert the carboxylic acid to sodium or potassium salts, which increase aqueous solubility (e.g., similar to 1-Benzyl-1H-imidazole-2-carboxylic acid derivatives in ).
- Co-solvents : Use DMSO:water mixtures (e.g., 10% DMSO) while ensuring compatibility with biological assays.
- Structural analogs : Introduce hydrophilic substituents (e.g., morpholine groups) on the imidazole ring, as seen in 5-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-benzimidazole derivatives .
Basic: What safety precautions are recommended when handling this compound?
Methodological Answer:
Refer to safety data sheets (SDS) for analogous imidazole-carboxylic acids (e.g., ):
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in fume hoods to avoid inhalation of acetic acid vapors.
- Spill management : Neutralize with sodium bicarbonate and absorb with inert materials like vermiculite .
Advanced: How does the electronic nature of the benzo[1,3]dioxol group influence reactivity?
Methodological Answer:
- Electron-donating effects : The dioxolane oxygen atoms increase electron density on the aromatic ring, directing electrophilic substitution to the 5-position (para to the dioxolane) .
- Steric effects : The fused dioxolane ring may hinder access to the imidazole N–H group, reducing nucleophilic reactivity in coupling reactions .
- Case study : In molecular docking, the dioxolane group enhances hydrophobic interactions with enzyme active sites, as seen in lanosterol-14α demethylase inhibitors .
Data Contradiction: How to resolve conflicting NMR assignments for tautomeric forms?
Methodological Answer:
- Variable temperature NMR : Perform experiments at 25°C and -40°C to slow tautomer interconversion. Imidazole NH protons often broaden or split at low temperatures.
- DFT calculations : Compare experimental ¹³C chemical shifts with computed values for 1H- and 3H-imidazole tautomers to identify the dominant form .
- X-ray crystallography : Definitive assignment via crystallographic data, as in ’s SHELX-refined structures .
Advanced: What catalytic systems optimize cross-coupling reactions for functionalizing this compound?
Methodological Answer:
- Buchwald–Hartwig amination : Use Pd(OAc)₂/XPhos to introduce aryl amines at the imidazole 1-position .
- Suzuki–Miyaura coupling : Employ Pd(PPh₃)₄ with boronic acids to modify the benzo[1,3]dioxol ring (e.g., ’s 4-(Benzo[1,3]dioxol-5-yl)benzoic acid derivatives) .
- Photoredox catalysis : For C–H functionalization, use Ru(bpy)₃²⁺ under blue LED light, as demonstrated in imidazole carboxylate synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
